

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Fosgonimeton

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Compound of Interest

Compound Name: Fosgonimeton sodium

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosgonimeton (ATH-1017) is a novel, small-molecule positive modulator of the Hepatocyte Growth Factor (HGF)/MET signaling pathway. It is being developed as a potential therapeutic for neurodegenerative diseases, including Alzheimer's disease. As a prodrug, fosgonimeton is rapidly converted to its active metabolite, ATH-1001, following subcutaneous administration. This guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of fosgonimeton and its active metabolite, based on data from clinical and preclinical studies. The document includes detailed summaries of quantitative PK parameters, methodologies of key experiments, and visual representations of its mechanism of action and experimental workflows.

Introduction

Fosgonimeton is designed to enhance the activity of the HGF/MET system, which is crucial for neuronal survival, growth, and synaptic function.^[1] In neurodegenerative conditions like Alzheimer's disease, this signaling pathway may be impaired. By positively modulating the HGF/MET system, fosgonimeton aims to provide neuroprotective and regenerative effects. This guide synthesizes the available technical data on fosgonimeton to serve as a resource for professionals in the field of drug development and neuroscience.

Pharmacokinetics

Fosgonimeton is administered subcutaneously and is rapidly absorbed and converted into its active metabolite, ATH-1001.[2] The pharmacokinetic profile has been characterized in healthy young and elderly volunteers, as well as in patients with Alzheimer's disease.[3]

Absorption and Distribution

Following subcutaneous injection, fosgonimeton reaches maximum plasma concentrations (Tmax) at approximately 0.25 hours.[2] It is then quickly converted to ATH-1001, which has a Tmax of about 0.5 hours.[2] Preclinical studies in mice have demonstrated that both fosgonimeton and its active metabolite can cross the blood-brain barrier.

Metabolism and Elimination

Fosgonimeton has a short plasma half-life ($t_{1/2}$) of approximately 0.3 hours, while its active metabolite, ATH-1001, has a half-life of about 1.5 hours.[2] At higher doses (≥ 40 mg), a terminal elimination phase for ATH-1001 with a half-life of approximately 5 hours has been observed.[2] Both compounds are typically cleared from the plasma within 24 hours, and no significant accumulation has been noted with once-daily dosing.[2][3]

Dose Proportionality

Pharmacokinetic studies have demonstrated that the plasma concentrations of both fosgonimeton and ATH-1001 increase in a dose-proportional manner following single and multiple subcutaneous doses.[2][3]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for fosgonimeton's active metabolite, ATH-1001, from a Phase 1, single ascending dose study in healthy young male subjects.

Table 1: Pharmacokinetic Parameters of ATH-1001 After Single Subcutaneous Doses of Fosgonimeton in Healthy Young Males[2]

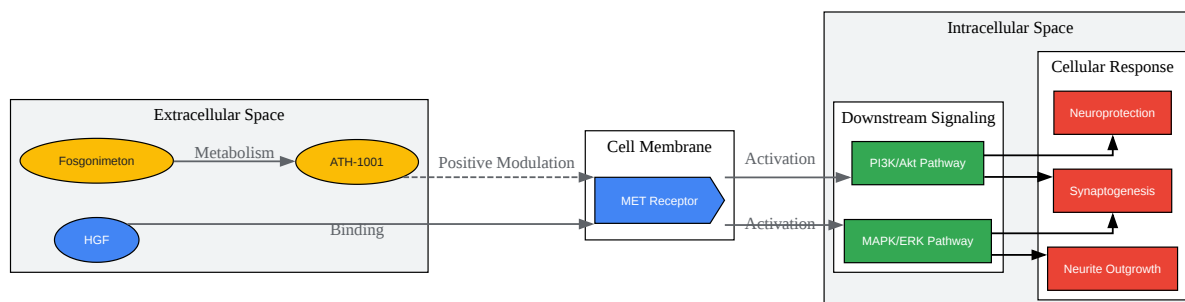
Dose of Fosgonimeton (mg)	Cmax (ng/mL) [Mean (SD)]	Tmax (hr) [Median (Range)]	AUC0-inf (ng*hr/mL) [Mean (SD)]	t1/2 (hr) [Mean (SD)]
2	13.9 (3.2)	0.5 (0.5-1.0)	33.3 (9.1)	1.5 (0.3)
6	41.8 (11.5)	0.5 (0.5-1.0)	104 (28.4)	1.6 (0.3)
20	139 (32.1)	0.5 (0.5-1.0)	345 (88.7)	1.6 (0.2)
40	289 (88.6)	0.5 (0.5-1.0)	754 (203)	1.8 (0.4)
60	413 (123)	0.5 (0.5-1.0)	1140 (311)	1.9 (0.4)
90	586 (143)	0.5 (0.5-1.0)	1650 (412)	2.0 (0.4)

Pharmacodynamics

The pharmacodynamic effects of fosgonimeton are linked to its positive modulation of the HGF/MET signaling pathway, leading to neurotrophic and procognitive outcomes.

Mechanism of Action: HGF/MET Signaling Pathway

Fosgonimeton's active metabolite, ATH-1001, enhances the binding of HGF to its receptor, MET. This activation triggers the phosphorylation of the MET receptor and initiates downstream signaling cascades, primarily through the PI3K/Akt and MAPK/ERK pathways.^[2] These pathways are integral to promoting cell survival, growth, and synaptic plasticity.



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Fosgonimeton's Mechanism of Action

Preclinical Evidence

In preclinical models, the active metabolite of fosgonimeton has demonstrated the ability to protect neurons from various toxic insults.[4] Furthermore, in a rat model of scopolamine-induced amnesia, treatment with the active metabolite led to a reversal of cognitive deficits.[4]

Clinical Pharmacodynamics

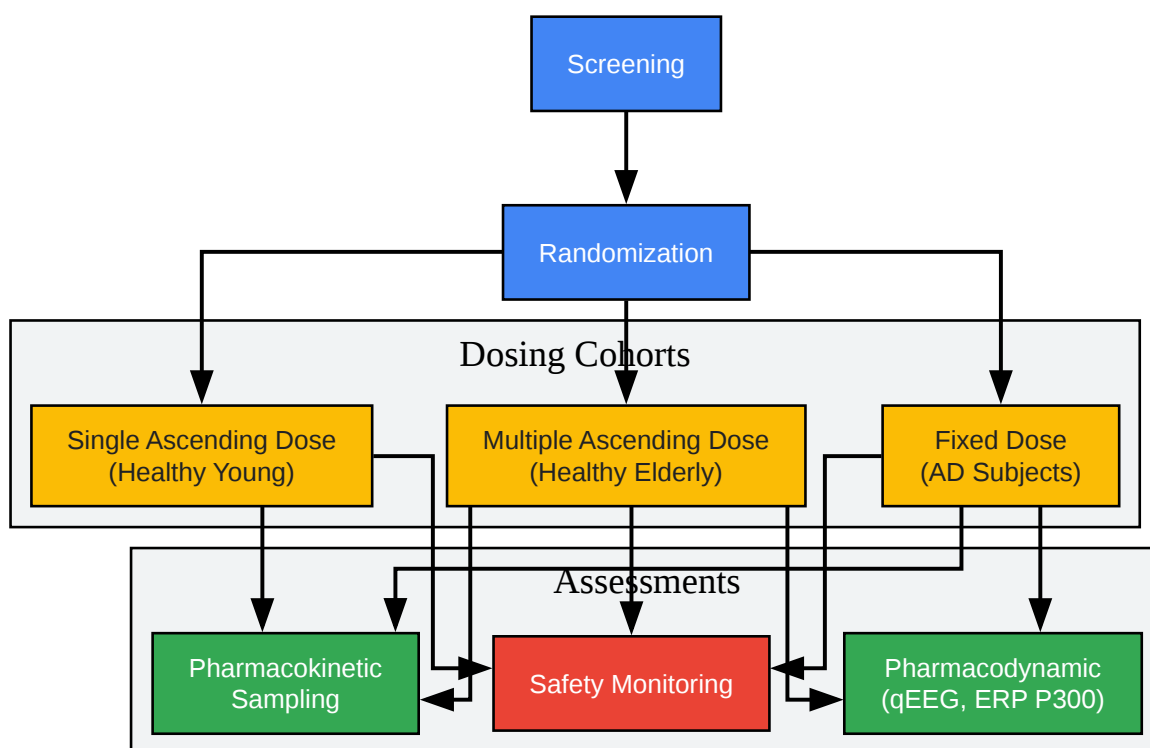
In a Phase 1 clinical trial, fosgonimeton demonstrated target engagement in the central nervous system.[3] Treatment with fosgonimeton led to a significant and sustained increase in gamma power as measured by quantitative electroencephalogram (qEEG).[3] In subjects with Alzheimer's disease, fosgonimeton treatment resulted in a statistically significant normalization of the P300 event-related potential (ERP) latency, a neurophysiological marker of cognitive processing speed.[3]

Experimental Protocols

Phase 1 Clinical Trial (NCT03298672)

This study was a randomized, placebo-controlled, double-blind trial to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of fosgonimeton.[3]

- Study Population: The trial included three cohorts: healthy young male subjects (n=48, ages 18-45), healthy elderly subjects (n=29, ages 60-85), and subjects with Alzheimer's disease (n=11, ages 55-85).[3]
- Dosing:
 - Single Ascending Dose (Healthy Young): 2, 6, 20, 40, 60, or 90 mg subcutaneous injection.[3]
 - Multiple Ascending Dose (Healthy Elderly): 20, 40, 60, or 80 mg subcutaneous injection daily for 9 days.[3]
 - Fixed Dose (AD Subjects): 40 mg subcutaneous injection daily for 9 days.[3]
- Pharmacokinetic Sampling: Blood samples for PK analysis were collected at predose and at multiple time points up to 48 hours post-dose for the single-dose cohort and at predose on days 1-9 and at multiple time points on days 1 and 9 for the multiple-dose cohorts.[2]
- Pharmacodynamic Assessments:
 - qEEG: Resting-state EEG was recorded at baseline and at 1 and 3 hours post-dose on days 1, 4, and 8.[3]
 - ERP P300: An auditory oddball paradigm was used to elicit the P300 response, with recordings taken at the same time points as the qEEG.[3]



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Phase 1 Clinical Trial Workflow

Preclinical Scopolamine-Induced Amnesia Model

This in vivo model was used to assess the procognitive effects of fosgonimeton's active metabolite.[4]

- Animals: Male Sprague-Dawley rats were used.
- Procedure:
 - Animals were habituated to the testing environment.
 - Amnesia was induced by intraperitoneal injection of scopolamine (a cholinergic antagonist).
 - Animals were then treated with either vehicle or fosgonimeton's active metabolite.

- Cognitive function was assessed using a passive avoidance task, which measures fear-motivated memory.

Conclusion

Fosgonimeton demonstrates a favorable pharmacokinetic profile characterized by rapid conversion to its active metabolite, dose-proportional exposure, and no accumulation with daily dosing. The pharmacodynamic data from both preclinical and clinical studies provide evidence of target engagement in the central nervous system and suggest a potential for neurotrophic and procognitive effects. These findings support the continued investigation of fosgonimeton as a novel therapeutic agent for Alzheimer's disease and other neurodegenerative disorders.

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